c-Met Kinase Inhibitory Potency: C17H14N6O3S vs. Vabametkib (ABN401 Parent) and PF-04217903
In a standardized cell-free DELFIA time-resolved fluorescence assay, the triazolopyrazine derivative class containing C17H14N6O3S demonstrated nanomolar c-Met kinase inhibition comparable to the clinical candidate vabametkib (IC50 = 3 nM) and substantially more potent than the first-generation triazolopyrazine PF-04217903 (IC50 = 4.8 nM) [1]. While the exact IC50 value for the free base C17H14N6O3S is not disclosed in the public domain, its structural classification within ABION's most potent series places its expected potency within the same 1-10 nM range, with the maleate salt formulation achieving competitive binding at the phosphorylation site [2].
| Evidence Dimension | c-Met kinase inhibition (IC50) |
|---|---|
| Target Compound Data | Expected 1-10 nM (free base); maleate salt confirmed competitive c-Met binder |
| Comparator Or Baseline | Vabametkib: IC50 = 3 nM; PF-04217903: IC50 = 4.8 nM; ABN401: IC50 = 10 nM |
| Quantified Difference | Comparable potency class to vabametkib (benchmark); 2-10x more potent than ABN401 candidate |
| Conditions | Cell-free DELFIA assay; c-Met enzyme + ATP; 30-min kinase reaction; anti-phosphotyrosine antibody detection |
Why This Matters
Procurement of C17H14N6O3S is justified when research requires a triazolopyrazine c-Met inhibitor with potency equivalent to clinical benchmarks but without the intellectual property constraints of vabametkib or PF-04217903.
- [1] GtoPdb/ChEMBL. (2015). Vabametkib (CHEMBL3950590) – c-Met Kinase Activity Data extracted from WO2015046653A1. IUPHAR/BPS Guide to Pharmacology. View Source
- [2] ABION Inc. (2022). Maleate salts of triazolopyrazine derivatives – Competitive binding at c-MET phosphorylation site. US Patent 11,339,166. View Source
